molecular formula C12H16N6O2 B10908968 5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole

5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole

Cat. No.: B10908968
M. Wt: 276.29 g/mol
InChI Key: IYYPCZAWSUKDRC-MDWZMJQESA-N
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Description

5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a hydrazone linkage, which is a functional group containing a nitrogen-nitrogen double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole typically involves the condensation of 3-methoxy-4-propoxybenzaldehyde with 5-amino-1H-tetrazole under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the tetrazole ring.

  • Step 1: Formation of Hydrazone Intermediate

      Reactants: 3-methoxy-4-propoxybenzaldehyde, hydrazine hydrate

      Conditions: Reflux in ethanol or methanol

      Product: 3-methoxy-4-propoxybenzylidene hydrazone

  • Step 2: Cyclization to Tetrazole

      Reactants: 3-methoxy-4-propoxybenzylidene hydrazone, sodium azide

      Conditions: Heating in a polar solvent like dimethylformamide (DMF)

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: 3-methoxy-4-propoxybenzoic acid

    Reduction: 5-[(2E)-2-(3-methoxy-4-propoxybenzyl)hydrazinyl]-1H-tetrazole

    Substitution: 3-methoxy-4-propoxybenzylidene hydrazone derivatives with nitro or halogen substituents

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The tetrazole ring is known for its antimicrobial properties, and derivatives of this compound may exhibit activity against various bacterial and fungal strains.

    Anticancer Research: Some studies suggest that hydrazone derivatives have potential anticancer activity, making this compound a candidate for further investigation in cancer therapy.

Industry

    Dyes and Pigments: The compound’s structure allows for the development of dyes and pigments with specific color properties.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole depends on its application. In antimicrobial activity, the compound may interact with microbial cell membranes or enzymes, disrupting their function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2E)-2-(3-methoxy-4-ethoxybenzylidene)hydrazinyl]-1H-tetrazole
  • 5-[(2E)-2-(3-methoxy-4-butoxybenzylidene)hydrazinyl]-1H-tetrazole

Uniqueness

5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole is unique due to its specific substituents on the benzylidene moiety, which can influence its chemical reactivity and biological activity. The propoxy group provides a balance between hydrophobicity and hydrophilicity, potentially enhancing its interaction with biological targets compared to its ethoxy or butoxy analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine

InChI

InChI=1S/C12H16N6O2/c1-3-6-20-10-5-4-9(7-11(10)19-2)8-13-14-12-15-17-18-16-12/h4-5,7-8H,3,6H2,1-2H3,(H2,14,15,16,17,18)/b13-8+

InChI Key

IYYPCZAWSUKDRC-MDWZMJQESA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC2=NNN=N2)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC2=NNN=N2)OC

Origin of Product

United States

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